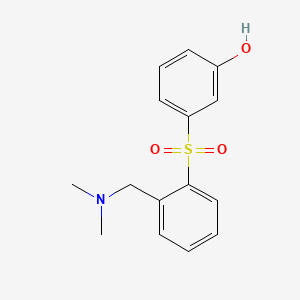
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- is an organic compound that features both phenolic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- typically involves a multi-step process. One common method includes the reaction of phenol with formaldehyde and dimethylamine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with a sulfonyl chloride to introduce the sulfonyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the sulfonyl group results in sulfides .
Scientific Research Applications
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)- exerts its effects involves interactions with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another compound with similar functional groups but different structural arrangement.
Phenol, 3-(dimethylamino)-: Lacks the sulfonyl group but shares the phenolic and dimethylamino functionalities.
Uniqueness
The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Biological Activity
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, also known by its Chemical Abstracts Service (CAS) number, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound, characterized by its unique sulfonamide structure, has been studied for various pharmacological effects, including its potential as an anti-cancer agent and an enzyme inhibitor.
Chemical Structure and Properties
The chemical formula for this compound is C15H17NO3S, and it features a phenolic group attached to a sulfonamide moiety. The presence of the dimethylamino group enhances its lipophilicity and bioavailability, which are critical factors for its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of phenolic sulfonamides can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer cells (MDA-MB-231), leading to significant increases in apoptotic markers .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various tumors. In vitro studies reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, demonstrating a selective action over other isoforms .
Case Studies and Research Findings
-
Apoptosis Induction in Cancer Cells :
- A study demonstrated that phenolic sulfonamides could significantly increase the percentage of annexin V-FITC positive cells in MDA-MB-231 lines, indicating enhanced apoptosis (from 0.18% to 22.04%) compared to controls . This suggests potential therapeutic applications in targeting resistant cancer types.
-
Antibacterial Activity :
- Although primarily focused on anticancer properties, some derivatives have also shown antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating a dual action profile .
Data Tables
Properties
CAS No. |
127906-96-1 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[2-[(dimethylamino)methyl]phenyl]sulfonylphenol |
InChI |
InChI=1S/C15H17NO3S/c1-16(2)11-12-6-3-4-9-15(12)20(18,19)14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
SIVOMINSORTERF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















